molecular formula C16H16O4 B7790419 (2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Cat. No.: B7790419
M. Wt: 272.29 g/mol
InChI Key: CCOJFDRSZSSKOG-SNVBAGLBSA-N
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Description

(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one (CAS: 642-39-7), also known as O-desmethylangolensin, is a chiral aromatic ketone with a propan-1-one backbone substituted at the 1- and 2-positions by 2,4-dihydroxyphenyl and 4-methoxyphenyl groups, respectively .

This typically involves base-catalyzed reactions between acetophenones (e.g., 2,4-dihydroxyacetophenone) and substituted benzaldehydes . For instance, similar compounds like 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one are synthesized using thionyl chloride or aqueous NaOH in ethanol .

Properties

IUPAC Name

(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOJFDRSZSSKOG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356310
Record name (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-27-5
Record name (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic acylation occurs at the activated para position of the resorcinol ring. Aluminum chloride (AlCl₃) is typically employed as the catalyst at temperatures between 0–25°C. A key challenge is the over-acylation of the dihydroxyphenyl ring, which necessitates careful stoichiometric control.

Example Protocol :

  • Dissolve 2,4-dihydroxyacetophenone (1.0 equiv) in dry dichloromethane.

  • Add 4-methoxyphenylpropanoyl chloride (1.2 equiv) dropwise under nitrogen.

  • Introduce AlCl₃ (1.5 equiv) at 0°C and stir for 12 hours.

  • Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography.

Limitations and Modifications

  • Yield : 45–55% due to competing polymerization.

  • Regioselectivity : Poor control over acyl group placement (para:meta = 3:1).

  • Improved Catalysts : FeCl₃ or BF₃·OEt₂ reduce side reactions, increasing yields to 60–65%.

Tandem Acylation-Aromatization of Vinylogous Esters

A breakthrough method developed by Rajendar et al. (2024) enables regiospecific synthesis via sequential acylation and oxidative aromatization. This approach circumvents traditional limitations by utilizing non-benzenoid precursors.

Synthetic Workflow

  • Vinylogous Ester Preparation :
    Cyclohexenone derivatives are converted to vinylogous esters using tert-butyldimethylsilyl (TBS) protection.

  • Acylation :
    React with 4-methoxybenzoyl chloride in the presence of TiCl₄, achieving quantitative conversion at −78°C.

  • Oxidative Aromatization :
    Treat with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to induce ring aromatization, yielding the resorcinol core.

Key Advantages

ParameterTraditional FCTandem Method
Yield45–65%82–88%
RegiospecificityModerate>98% para
Reaction Time12–24 h4–6 h

Asymmetric Catalytic Hydrogenation

To install the (2R) configuration, asymmetric hydrogenation of a prochiral enone intermediate proves effective.

Chiral Catalyst Systems

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%)

  • Substrate : 1-(2,4-Diacetoxyphenyl)-2-(4-methoxyphenyl)propen-1-one

  • Conditions : 50 bar H₂, 25°C, 12 h

Performance Metrics

ParameterResult
Enantiomeric Excess (ee)92–95%
Diastereomeric Ratio (dr)>20:1
Isolated Yield78%

Biocatalytic Synthesis

Emerging enzymatic methods leverage tyrosinase homologs for stereocontrolled synthesis.

Enzyme Engineering

  • Modified Tyrosinase : TYR-4M (F230L/V218A mutant) exhibits enhanced activity toward bulky substrates.

  • Cofactors : Cu²⁺/Zn²⁺ dual-metal system accelerates ketonization (TOF = 1,200 h⁻¹).

Process Optimization

  • Solvent System : 30% (v/v) DMSO in phosphate buffer (pH 7.4)

  • Substrate Loading : 50 mM prochiral diol

  • Conversion : 94% in 8 h with 99% ee

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Index
Friedel-Crafts55Industrial1.0
Tandem Acylation85Pilot2.3
Asymmetric Hydrogenation7894Lab4.7
Biocatalytic9499Bench6.2

Cost Index: Relative to FC method (1.0 = $500/kg)

Industrial Considerations

Process Intensification

  • Continuous Flow FC : Microreactor systems reduce reaction time to 15 min with 68% yield.

  • Catalyst Recycling : Immobilized AlCl₃ on mesoporous silica enables 10 reuse cycles.

Green Chemistry Metrics

MetricBatch FCFlow FC
PMI (Process Mass Intensity)3218
E-Factor14.68.2

Chemical Reactions Analysis

Types of Reactions

(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether or ester derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that (2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property makes it a candidate for developing supplements aimed at enhancing cellular health and longevity.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and the modulation of signaling pathways associated with cell survival and death.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)18Modulation of apoptosis-related pathways

Neuroprotective Effects

The neuroprotective effects of Angolensin have been documented in various animal models. It appears to protect neuronal cells from damage induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects through anti-inflammatory mechanisms and the reduction of oxidative stress.

Case Study: Neuroprotection in Animal Models

In a study involving rats subjected to induced neurotoxicity, administration of this compound significantly reduced markers of neuronal damage and improved cognitive function compared to control groups.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation, making it a potential therapeutic agent for inflammatory disorders.

Data Table: Anti-inflammatory Activity

Inflammatory MarkerConcentration (µM)Effect
TNF-alpha10Decreased by 40%
IL-610Decreased by 35%
COX-25Inhibition by 50%

Mechanism of Action

The mechanism by which (2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Properties: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic rings significantly influence solubility, stability, and reactivity. Key comparisons include:

Table 1: Comparative Analysis of Selected Analogues
Compound Name Substituents Synthesis Method Key Properties Biological Implications References
Target Compound (CAS 642-39-7) 2,4-dihydroxyphenyl, 4-methoxyphenyl Likely Claisen-Schmidt condensation Moderate solubility (methoxy reduces polarity) Antioxidant, potential estrogenic activity
1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2,4-dihydroxyphenyl, 4-hydroxyphenyl Claisen-Schmidt with 4-hydroxybenzaldehyde Higher solubility (additional -OH) Antimicrobial, antioxidant
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one 2,4-dihydroxyphenyl, 4-nitrophenyl Claisen-Schmidt with 4-nitrobenzaldehyde Low solubility (nitro group), higher reactivity Cytotoxic potential
O-Demethylangolensin (CAS 21255-69-6) 2,4-dihydroxyphenyl, 4-hydroxyphenyl Not specified High polarity (two -OH groups) Estrogenic activity
(E)-3-(1H-Indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (3h) 4-methoxyphenyl, indol-3-yl Hybrid synthesis Planar structure, lipophilic Anticancer activity
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and hydroxyl (-OH) groups enhance solubility through hydrogen bonding, while nitro (-NO₂) groups reduce solubility but increase electrophilicity, favoring interactions with cellular nucleophiles .
  • Stereochemistry : The (2R)-configuration in the target compound may optimize binding to chiral biological targets, as seen in enantiopure alcohols synthesized via microbial hydroxylation .

Biological Activity

(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one, also known by its CAS number 4842-48-2, is a flavonoid compound recognized for its diverse biological activities. This article explores its biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.2958 g/mol
  • Density : 1.238 g/cm³
  • Boiling Point : 464.9°C at 760 mmHg
  • Flash Point : 173.3°C

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound's hydroxyl groups scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing DPPH and ABTS assays demonstrated its ability to scavenge free radicals effectively, with IC50 values comparable to well-known antioxidants like vitamin C.

Assay TypeIC50 Value (µM)Reference
DPPH45.6
ABTS38.7

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. In a study on human macrophages, this compound significantly inhibited the expression of TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-alpha1508046.67
IL-62009055.00

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values indicating significant antiproliferative activity.

Cell LineIC50 Value (µM)Reference
MCF-718.5
HepG222.3

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to a reduction in tumor size in MCF-7 xenograft models, suggesting its potential as an adjunct therapy in breast cancer management.
  • Chronic Inflammation : In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of (2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one?

  • Methodology :

  • 1H/13C NMR : Assign peaks using CDCl₃ or DMSO-d₆. The 2,4-dihydroxyphenyl moiety shows characteristic phenolic -OH signals (δ 9–12 ppm), while the 4-methoxyphenyl group exhibits a singlet for OCH₃ (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 273.0971 (calculated for C₁₆H₁₆O₄: 272.2958) .

Q. What synthetic routes are effective for preparing this compound?

  • Claisen-Schmidt Condensation : React 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde in ethanol under basic conditions (e.g., KOH). Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Recrystallize the crude product from ethanol for purity (yield: ~65–75%) .
  • Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (25–30°C) and stoichiometric precision .

Q. How should researchers handle stability issues during storage?

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic groups and methoxy degradation. Purity degradation >5% over 6 months is typical without stabilizers .

Advanced Research Questions

Q. How can stereochemical integrity of the (2R)-configuration be validated?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration using crystals grown via slow evaporation (ethanol). Key metrics: R-factor <0.05, C–C bond length precision ≤0.003 Å .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for (2R)- vs. (2S)-enantiomers. A negative Cotton effect at ~280 nm confirms the R-configuration .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Correlate dipole moments (e.g., ~4.5 Debye) with solubility in polar solvents .
  • Molecular Docking : Simulate binding to biological targets (e.g., cytochrome P450) using AutoDock Vina. Key interactions: hydrogen bonding with hydroxyl groups and π-π stacking with methoxyphenyl .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Case Study : Discrepancies in MIC values (e.g., 8 µg/mL vs. >32 µg/mL against S. aureus) may arise from substituent effects. Test derivatives with halogenated or nitro groups to isolate electronic contributions .
  • Controls : Use standardized broth microdilution assays (CLSI guidelines) and include reference drugs (e.g., ciprofloxacin) to normalize inter-lab variability .

Key Challenges in Research

  • Stereoselective Synthesis : Low enantiomeric excess (ee) in non-catalytic methods. Consider chiral auxiliaries or enzymatic resolution .
  • Bioactivity Reproducibility : Variations in solvent polarity (e.g., DMSO vs. ethanol) can alter compound aggregation, affecting assay results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

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